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Structural Mechanism of Inhibition

The inhibition mechanism is best understood through high-resolution cryo-EM structures of human NaCT.

Aspect

Description

Overall Process

Transport Domain

Conformational

State

Key Residues

Inhibitors bind to the same site as citrate, physically blocking substrate
translocation [1].

Binding occurs in the transport domain, which contains two conserved Ser-Asn-
Thr (SNT) signature motifs crucial for Na+ and substrate binding [1].

The structurally characterized state is inward-facing, with citrate/inhibitor and
sodium ions bound, representing one state in the "elevator" transport cycle [1].

Residues like Arg108 are central to interactions that rigidify the domain; its
mutation abolishes transport activity [1].

The diagram below illustrates the transporter's structure and the competitive inhibition mechanism.
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Diagram of NaCT structure and inhibitor binding site.

Profiled NaCT Inhibitors

The table below summarizes key data for a potent and selective NaCT inhibitor identified in preclinical

research.
Property Description / Value
Compound Identifier Compound 2 (Enantiomer R) [2].
In Vitro Potency (ICso) 0.41 pM (HEK293 cells overexpressing NaCT); 16.2 uM (Cryopreserved

human hepatocytes) [2].
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Property Description / Value

Selectivity High selectivity for NaCT over related transporters NaDC1 and NaDC3;
clean profile against 65+ other targets [2].

Mode of Action Competitive inhibitor and substrate for NaCT; binding is stereosensitive
and requires sodium [2].

Physicochemical & ADME Low molecular weight, polar dicarboxylate; excellent aqueous solubility;
Properties high metabolic stability; low passive membrane permeability [2].

In Vivo Evidence Treatment reduced hepatic lipid concentrations and improved glycemic
control in mice on a high-fat diet [2].

Another well-studied inhibitor is PF-06649298 (PF2), which also acts as a substrate and competitively

inhibits NaCT from the cytosolic side, exploiting the transporter's elevator mechanism [1].

Therapeutic Implications & Experimental Models

Metabolic Disease Applications

Inhibiting NaCT in the liver reduces cytosolic citrate, a key precursor for de novo lipogenesis and a regulator

of glycolytic enzymes [1] [2]. This leads to:

¢ Reduced hepatic fat accumulation and protection from non-alcoholic fatty liver disease (NAFLD) [3]
[2].

¢ Improved insulin sensitivity and glycemic control [2].

¢ Increased energy expenditure and mitochondrial biogenesis, mimicking aspects of caloric
restriction [1] [2].

SLC13A5 Epilepsy

Mutations causing a loss-of-function in NaCT lead to neonatal epilepsy [3]. Studying inhibitors helps

understand the transporter's role in the brain, where citrate is crucial for producing neurotransmitters like
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GABA [3].

Key Experimental Models

e Cryo-EM Structures: Essential for revealing inhibitor binding sites and the transport cycle [1].

e Cell-Based Uptake Assays: Use of HEK293 cells overexpressing human NaCT and cryopreserved
hepatocytes to evaluate inhibitor potency and specificity [2].

¢ Animal Models: S1c13a5 knockout mice and diet-induced obese mice are used to validate
metabolic benefits [2]. Novel tools like the S1c13a5F1lag reporter mouse provide precise protein
localization [4].

e Patient-Derived Models: Induced pluripotent stem cells (iPSCs) differentiated into neurons and
hepatocytes offer a platform to study the disease and potential interventions [3].

The structural and mechanistic insights into NaCT inhibition provide a strong foundation for developing new
therapeutics. Research is particularly active in creating potent, selective inhibitors for metabolic diseases and

understanding the precise pathophysiology of SLC13A5-Epilepsy [3] [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5

Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s539207?utm_src=pdf-bulk
https://www.smolecule.com/products/s539207?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

